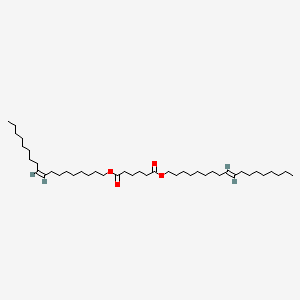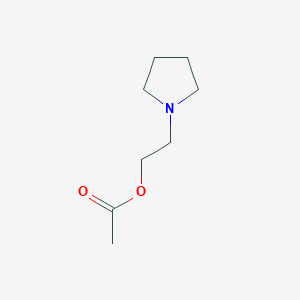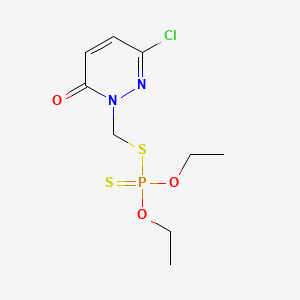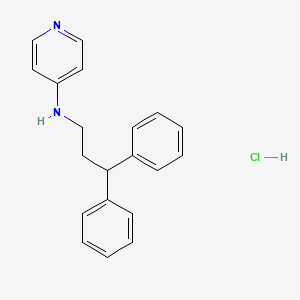
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- is a complex organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen atoms. This particular compound is notable for its inclusion of a 1,2,4-triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- typically involves multi-step reactions. One common method includes the nitration of acridine derivatives followed by the introduction of the ethoxy group. The 1,2,4-triazole ring is then attached through a thiol linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For example, reduction of the nitro group can yield amino derivatives that may have different biological activities.
Wissenschaftliche Forschungsanwendungen
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This can inhibit the activity of enzymes like alpha-amylase and alpha-glucosidase, making it a potential therapeutic agent for managing diabetes . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acridine derivatives and triazole-containing molecules such as:
- Acridine-9-carboxamide linked triazole
- Quinazolinone-triazole
- Xanthone-triazole
- Thiazolo-triazole
Uniqueness
What sets Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- apart is its unique combination of functional groups that confer specific biological activities. The presence of both the acridine and triazole moieties allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
103674-91-5 |
|---|---|
Molekularformel |
C23H17N5O3S |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-ethoxy-6-nitro-9-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acridine |
InChI |
InChI=1S/C23H17N5O3S/c1-2-31-16-9-11-19-18(13-16)21(17-10-8-15(28(29)30)12-20(17)24-19)32-23-25-22(26-27-23)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26,27) |
InChI-Schlüssel |
GBSSQXZHYDHRBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)

![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)








